molecular formula C9H20N2O4S B1433326 tert-butyl N-isopropyl-N-methylsulfamoylcarbamate CAS No. 958002-25-0

tert-butyl N-isopropyl-N-methylsulfamoylcarbamate

Cat. No. B1433326
M. Wt: 252.33 g/mol
InChI Key: IKZBGGFGUKBECY-UHFFFAOYSA-N
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Patent
US07521443B2

Procedure details

To a solution of chlorosulfonyl isocyanate (1.230 ml, 14.13 mmol) in DCM (10 ml) was added tert-BuOH (1.351 ml, 14.13 mmol) at 0° C. dropwise. The mixture was stirred at room temperature for 1 h and added a solution of N-methylpropan-2-amine (1.57 ml, 14.13 mmol) and TEA (2.167 ml, 15.54 mmol) in DCM (3 ml) at 0° C. The mixture was stirred at room temperature for 2 h and diluted with EtOAc, washed with cold 1N HCl, brine, dried (MgSO4), removed the solvent and purified by Biotage 40M column (EtOAc-MeOH (90-10)/hexane 5% to 100%) to afford a colorless gel (2.3 g, 64.5%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.19 (d, J=6.55 Hz, 6H) 1.49 (s, 9H) 2.90 (s, 3H) 4.05-4.26 (m, 1H) 7.02 (br. s., 1H). To tert-butyl N-isopropyl-N-methylsulfamoylcarbamate (2.3 g, 9.12 mmol) was added cold HCl (dioxane, 6 mL, 24.00 mmol) and stirred at room temperature for 2 h, removed the solvent to afford N-isopropyl-N-methylsulfamide as a light tan solid (1.38 g, 99%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.16 (d, J=6.80 Hz, 5H) 2.72 (s, 3H) 4.16 (dt, J=13.53, 6.70 Hz, 1H) 4.43 (br. s., 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([S:12](=[O:16])(=[O:15])[NH:13]C)[C:5](=O)OC(C)(C)C)([CH3:3])[CH3:2].Cl>>[CH:1]([N:4]([CH3:5])[S:12]([NH2:13])(=[O:16])=[O:15])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(C)N(C(OC(C)(C)C)=O)S(NC)(=O)=O
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)N(S(=O)(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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